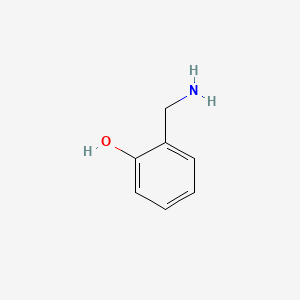

2-(Aminomethyl)phenol

Description

This compound has been reported in Fagopyrum esculentum and Reseda odorata with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRZOPQOBJRYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902921 | |

| Record name | NoName_3497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-30-9, 50312-64-6 | |

| Record name | 2-(Aminomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(aminomethyl)phenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 932-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(AMINOMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzylamine: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzylamine (2-HOBA), a naturally occurring benzylamine, has garnered significant scientific interest for its potent cytoprotective properties. Primarily found in buckwheat (Fagopyrum spp.), particularly in Himalayan Tartary buckwheat (Fagopyrum tataricum), this small molecule has demonstrated a remarkable ability to scavenge reactive dicarbonyl species, thereby mitigating cellular damage associated with oxidative stress. This technical guide provides a comprehensive overview of the natural sources of 2-HOBA, its proposed biosynthetic pathway, detailed experimental protocols for its quantification, and an in-depth look at the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis of 2-Hydroxybenzylamine

2-Hydroxybenzylamine is a phytochemical predominantly found in the plant genus Fagopyrum. While present in common buckwheat (Fagopyrum esculentum), it is found in significantly higher concentrations in Himalayan Tartary buckwheat (Fagopyrum tataricum)[1][2]. The concentration of 2-HOBA can vary depending on the plant part and the specific cultivar.

Table 1: Quantitative Data of 2-Hydroxybenzylamine (2-HOBA) in Buckwheat

| Plant Species | Plant Part | Cultivar/Variety | Concentration of 2-HOBA | Analytical Method | Reference |

| Fagopyrum tataricum | Seeds | Not Specified | High concentration | Not Specified | [2] |

| Fagopyrum tataricum | Seeds | Himalayan Tartary | High concentration | Not Specified | [1][3] |

| Fagopyrum esculentum | Seeds | Not Specified | Present | Not Specified |

Note: Specific quantitative data with precise concentrations of 2-HOBA in various buckwheat tissues is currently limited in publicly available literature. The term "high concentration" is used as reported in the sources.

Biosynthesis of 2-Hydroxybenzylamine in Buckwheat

The precise biosynthetic pathway of 2-hydroxybenzylamine in buckwheat has not been fully elucidated. However, based on the known metabolic pathways of aromatic compounds in plants, a putative pathway can be proposed, originating from the shikimate pathway.

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine[4]. Phenylalanine, in particular, serves as a precursor for a vast array of secondary metabolites. In buckwheat, the enzyme Phenylalanine Ammonia Lyase (PAL) is a key enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a gateway to the phenylpropanoid pathway which produces flavonoids and other phenolic compounds[1][2][5].

It is hypothesized that the biosynthesis of 2-hydroxybenzylamine diverges from the phenylpropanoid pathway. A potential route may involve the hydroxylation of a precursor molecule derived from phenylalanine, followed by a decarboxylation and amination step. The involvement of enzymes such as tyrosine decarboxylase, which converts tyrosine to tyramine[6][7][8], or a phenylalanine aminomutase could be explored in future research to fully map out this pathway.

Figure 1: A proposed biosynthetic pathway for 2-Hydroxybenzylamine in buckwheat.

Experimental Protocols

Extraction and Isolation of 2-Hydroxybenzylamine from Buckwheat

The following is a generalized protocol for the extraction and isolation of 2-HOBA from buckwheat material. Optimization may be required based on the specific plant part and desired purity.

Materials:

-

Dried and powdered buckwheat (seeds, leaves, or stems)

-

Methanol or Ethanol (analytical grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Lyophilizer

Protocol:

-

Extraction:

-

Macerate the powdered buckwheat material with 80% methanol (or ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in deionized water and adjust the pH to 2.0 with 1 M HCl.

-

Partition the acidic solution with ethyl acetate to remove acidic and neutral compounds. Discard the ethyl acetate layer.

-

Adjust the pH of the aqueous layer to 9.0 with 1 M NaOH.

-

Extract the alkaline solution with n-butanol. The 2-HOBA will partition into the n-butanol layer.

-

Collect the n-butanol layer and concentrate it to dryness under reduced pressure.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the 2-HOBA with an increasing gradient of methanol in water.

-

Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing 2-HOBA.

-

Pool the pure fractions and lyophilize to obtain purified 2-HOBA.

-

Figure 2: Workflow for the extraction and isolation of 2-Hydroxybenzylamine.

Quantification of 2-Hydroxybenzylamine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of 2-HOBA in buckwheat extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of 2-HOBA standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

-

-

Sample Preparation:

-

Prepare the buckwheat extract as described in the extraction protocol (Section 3.1).

-

Dissolve a known weight of the dried extract in the initial mobile phase to a specific concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Identify the 2-HOBA peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of 2-HOBA in the sample using the calibration curve.

-

Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways Modulated by 2-Hydroxybenzylamine

The primary mechanism of action of 2-hydroxybenzylamine is its ability to act as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA)[3][9]. These dicarbonyls are byproducts of lipid peroxidation and can readily form adducts with proteins, lipids, and DNA, leading to cellular dysfunction and inflammation.

By scavenging these reactive molecules, 2-HOBA prevents the formation of these harmful adducts, thereby influencing several downstream signaling pathways.

Figure 3: The primary mechanism of 2-HOBA as a dicarbonyl scavenger.

Modulation of Inflammatory Pathways

Clinical and preclinical studies have demonstrated that 2-HOBA can modulate inflammatory responses. A study in healthy humans showed that supplementation with 2-HOBA acetate led to significant changes in several inflammatory biomarkers[1][2]. Specifically, it was observed to:

-

Increase:

-

CCL19 (Chemokine (C-C motif) ligand 19): Involved in lymphocyte trafficking and immune surveillance.

-

IL-12β (Interleukin-12 beta): A key cytokine in the differentiation of T helper 1 (Th1) cells.

-

TNFβ (Tumor necrosis factor-beta): A cytokine involved in systemic inflammation and the acute phase reaction.

-

-

Decrease:

-

TWEAK (TNF-related weak inducer of apoptosis): A cytokine that can promote inflammation.

-

Ingenuity Pathway Analysis of these modulated biomarkers suggests that 2-HOBA's effects are linked to the recruitment, attraction, and movement of immune cells[1].

Figure 4: Modulation of key inflammatory biomarkers by 2-Hydroxybenzylamine.

Interaction with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. While reactive species can activate the Nrf2 pathway as a defense mechanism, some studies suggest that 2-HOBA may have a modulatory effect on this pathway. One study indicated that in the context of colon carcinogenesis, 2-HOBA treatment was associated with decreased activation of oncogenic NRF2 signaling[10]. The exact mechanism of this interaction, whether direct or indirect, requires further investigation. It is possible that by reducing the load of reactive dicarbonyls, 2-HOBA lessens the chronic inflammatory stimulus that can lead to aberrant Nrf2 activation in pathological conditions.

Conclusion and Future Directions

2-Hydroxybenzylamine, a natural compound from buckwheat, presents a promising avenue for therapeutic development, primarily due to its well-defined mechanism as a scavenger of reactive dicarbonyls. This activity underpins its observed effects on inflammatory pathways and cellular protection. However, to fully harness its potential, further research is imperative. Key areas for future investigation include:

-

Quantitative Analysis: Comprehensive studies to quantify 2-HOBA concentrations in various buckwheat cultivars and plant tissues are needed to identify optimal natural sources.

-

Biosynthetic Pathway Elucidation: Unraveling the complete biosynthetic pathway of 2-HOBA in buckwheat will provide valuable insights for potential biotechnological production.

-

Signaling Pathway Deconvolution: More detailed mechanistic studies are required to fully understand the intricate signaling cascades modulated by 2-HOBA downstream of dicarbonyl scavenging.

-

Clinical Translation: Continued well-designed clinical trials are essential to establish the safety and efficacy of 2-HOBA for various health conditions associated with oxidative stress and inflammation[4].

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the multifaceted therapeutic potential of 2-hydroxybenzylamine.

References

- 1. Development and validation of an analytical method based on QuEChERS followed by UHPLC-ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 3. Identification and determination of flavonoids in buckwheat (Fagopyrum esculentum Moench, Polygonaceae) by high-performance liquid chromatography with electrospray ionisation mass spectrometry and photodiode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of botanicals and botanical supplements by LC-MS/MS-based molecular networking: approaches for annotating plant metabolites and authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free and Bound Phenolics of Buckwheat Varieties: HPLC Characterization, Antioxidant Activity, and Inhibitory Potency towards α-Glucosidase with Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and identification of antioxidant peptides from tartary buckwheat albumin (Fagopyrum tataricum Gaertn.) and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral 2-Hydroxybenzylamine (2-HOBA): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (isoLGs). These reactive species are byproducts of lipid peroxidation associated with inflammation and oxidative stress and are implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of orally administered 2-HOBA, based on preclinical and clinical studies. The information is intended to support further research and development of 2-HOBA as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

2-Hydroxybenzylamine (2-HOBA) is gaining significant attention for its potential health benefits, primarily attributed to its ability to selectively scavenge reactive dicarbonyl electrophiles.[1][2] These electrophiles can form adducts with proteins and DNA, leading to cellular damage and contributing to the progression of various age-related and inflammatory diseases.[1] By neutralizing these harmful compounds, 2-HOBA may offer a protective effect in conditions such as Alzheimer's disease, atherosclerosis, and colorectal cancer.[1][3] Understanding the pharmacokinetic profile and bioavailability of oral 2-HOBA is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

Human studies have demonstrated that 2-HOBA is rapidly absorbed following oral administration.[4][5] The compound exhibits predictable pharmacokinetic properties, with key parameters summarized below.

Single Ascending Dose Studies

A first-in-human, single ascending dose study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of 2-HOBA acetate.[4] Eighteen subjects received single oral doses ranging from 50 to 825 mg.[4][6]

Table 1: Pharmacokinetic Parameters of Single Oral Doses of 2-HOBA in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Data represent mean values. | Dose-dependent increases observed. | 1-2[4] | Dose-dependent increases observed. | ~2.1[4][6] |

Source: Data compiled from multiple sources.[4][6]

The study revealed that both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 2-HOBA increased proportionally with the administered dose.[4][5] The time to reach Cmax (Tmax) was consistently between 1 and 2 hours, and the elimination half-life (t1/2) was approximately 2.1 hours, both independent of the dose level.[4][6]

Multiple Dose Studies

To assess the safety and pharmacokinetics of repeated dosing, a study was conducted with healthy volunteers receiving 500 mg or 750 mg of 2-HOBA acetate every eight hours for two weeks.[7][8]

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of 2-HOBA in Healthy Volunteers

| Dose (mg TID) | Tmax (h) | t1/2 (h) | Accumulation Ratio |

| 500 | 0.8 - 2 | 2.10 - 3.27 | 1.38 |

| 750 | 0.8 - 2 | 2.10 - 3.27 | 1.52 |

Source: Data compiled from multiple sources.[7][8]

Repeated administration of 2-HOBA was well-tolerated.[2][7] The Tmax remained consistent with single-dose studies, and the half-life ranged from 2.10 to 3.27 hours.[7][8] The accumulation ratios of 1.38 and 1.52 for the 500 mg and 750 mg doses, respectively, suggest a predictable and modest accumulation with three-times-daily dosing.[7][8]

Bioavailability

While comprehensive data on plasma concentrations following oral administration are available, the absolute oral bioavailability of 2-HOBA in humans has not yet been formally established.[2] Such a determination would require a comparative study with intravenous administration. However, preclinical studies in mice have shown that 2-HOBA is orally available and can cross the blood-brain barrier.[4] Furthermore, 2-HOBA has been shown to be bioavailable in the colon of mice after oral administration.[3]

Metabolism

The primary metabolite of 2-HOBA has been identified as salicylic acid.[2][9] Following oral administration of 2-HOBA, systemic exposure to salicylic acid is dose-dependent.[4] However, even at the highest tested doses of 750 mg TID, the peak plasma concentrations of salicylic acid (approximately 12.8 ± 3.7 mg/L) remain well below the therapeutic range for anti-inflammatory effects (150–300 mg/L).[1][2] Studies have also confirmed that 2-HOBA does not interfere with cyclooxygenase function.[7][8] Another identified metabolite is the glycoside conjugate of 2-HOBA.[9]

Experimental Protocols

Single Ascending Dose Study

-

Study Design: A first-in-human, single-dose, dose-escalation study.[4]

-

Participants: Eighteen healthy human volunteers.[4]

-

Dosing: Single oral doses of 2-HOBA acetate at levels of 50, 100, 200, 330, 550, and 825 mg.[4][6]

-

Sample Collection: Blood samples were collected at baseline and at 0.25 (for doses ≤ 200 mg), 0.5, 1, 2, 4, 6 (for doses ≥ 330 mg), 8, and 24 hours post-dose.[6]

-

Analytical Method: Plasma concentrations of 2-HOBA were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Multiple Dose Study

-

Study Design: A randomized, double-blind, placebo-controlled study.[7]

-

Participants: Healthy volunteers.[7]

-

Dosing: Oral administration of 500 mg or 750 mg of 2-HOBA acetate, or placebo, every eight hours for 15 days.[7][8]

-

Special Assessments: Cerebrospinal fluid (CSF) penetration was assessed in a subset of participants, with 2-HOBA being detected in the CSF 90 minutes after dosing.[7][8] The study also investigated the effects of 2-HOBA on cyclooxygenase function.[7][8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 2-HOBA is the scavenging of reactive dicarbonyl electrophiles, particularly isolevuglandins (isoLGs), which are formed during lipid peroxidation.[10] This action prevents the formation of harmful adducts with proteins and DNA, thereby mitigating cellular damage and inflammation.[10][11]

Caption: Mechanism of action of 2-HOBA as a scavenger of isolevuglandins.

Preclinical studies suggest that by reducing the burden of reactive electrophiles, 2-HOBA can influence downstream signaling pathways. For instance, in mouse models of metabolic-associated steatohepatitis (MASH), 2-HOBA treatment was associated with enhanced AKT/GSK3β signaling.[12] Furthermore, studies in healthy humans have shown that 2-HOBA can modulate inflammatory biomarkers, leading to changes in cytokine and chemokine levels.[10][11]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral 2-HOBA.

Caption: General workflow for a clinical pharmacokinetic study of oral 2-HOBA.

Conclusion

Oral 2-HOBA is rapidly absorbed and exhibits a predictable pharmacokinetic profile in healthy human volunteers. The compound has a relatively short half-life, suggesting that multiple daily doses are required to maintain steady-state concentrations. The primary mechanism of action, scavenging of reactive dicarbonyl electrophiles, is well-supported by preclinical and clinical data. While the absolute oral bioavailability in humans is yet to be determined, the existing pharmacokinetic data, favorable safety profile, and evidence of target engagement support the continued investigation of 2-HOBA for various health applications. Future research should focus on establishing the absolute bioavailability, further elucidating its effects on signaling pathways in disease models, and conducting efficacy trials in patient populations.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA [blog.priceplow.com]

- 4. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of 2-(Aminomethyl)phenol in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases. Consequently, the identification and characterization of potent antioxidant compounds is a cornerstone of modern therapeutic development. This technical guide provides an in-depth examination of 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, and its significant role in mitigating oxidative stress. While traditional antioxidants are often evaluated for their direct radical-scavenging capabilities, emerging evidence highlights this compound's primary mechanism as a highly selective and potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA). This guide will detail the mechanisms of action, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways involved in the protective effects of this compound.

Introduction to Oxidative Stress and the Imperative for Novel Antioxidants

Oxidative stress arises from the excessive production of ROS and reactive nitrogen species (RNS), which can inflict damage upon crucial biomolecules, including lipids, proteins, and nucleic acids. This molecular damage is implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes. The cellular defense against oxidative stress is multifaceted, involving a network of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) and non-enzymatic antioxidants.

Phenolic compounds are a well-established class of antioxidants, primarily recognized for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] This action transforms the free radicals into more stable and less harmful molecules. The antioxidant capacity of phenolic compounds is influenced by the number and arrangement of their hydroxyl groups.[2][3] While this direct radical scavenging is a vital antioxidant mechanism, other protective pathways exist, including the chelation of transition metals and the modulation of cellular signaling pathways like the Nrf2-ARE pathway.[2][4]

This compound: A Targeted Approach to Mitigating Oxidative Damage

This compound (2-HOBA) is a phenolic compound that has garnered significant attention for its protective effects against oxidative stress-mediated damage.[5] Unlike many traditional antioxidants, the primary therapeutic benefit of this compound appears to stem from its exceptional reactivity towards electrophilic dicarbonyl species, which are highly damaging byproducts of lipid peroxidation.[6][7]

Mechanism of Action: Dicarbonyl Scavenging

The principal mechanism by which this compound mitigates oxidative stress is through the rapid and selective scavenging of reactive dicarbonyls, most notably isolevuglandins (IsoLGs) and malondialdehyde (MDA).[6][8] These dicarbonyls are formed during the peroxidation of polyunsaturated fatty acids and are highly reactive towards primary amines on proteins and DNA, forming stable adducts that impair molecular function and contribute to cellular dysfunction and inflammation.[6]

This compound reacts with these dicarbonyls at a rate significantly faster than endogenous molecules like lysine, thereby preventing the formation of harmful adducts.[7][9] This targeted scavenging action has been shown to have numerous beneficial downstream effects, including the reduction of inflammation, preservation of protein function, and prevention of apoptosis.[8][9]

The proposed mechanism for dicarbonyl scavenging by this compound is depicted below:

The Nrf2-ARE Pathway: A Potential Secondary Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[2][10]

Many phenolic compounds are known activators of the Nrf2 pathway.[2] While direct evidence for this compound's activation of the Nrf2 pathway is currently lacking in the scientific literature, its phenolic structure makes this a plausible secondary mechanism for its antioxidant effects. Further research is warranted to investigate this potential mode of action.

The Nrf2-ARE signaling pathway is illustrated in the following diagram:

Quantitative Data on the Efficacy of this compound

The antioxidant and protective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Atherosclerosis

| Parameter Measured | Model System | Treatment | Duration | Result | Citation |

| Aortic Atherosclerosis | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | ~31% reduction in proximal aortic atherosclerosis | [12] |

| MDA Adducts in Aorta | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 59% decrease in MDA-lysyl adducts | [8] |

| IsoLG Adducts in Aorta | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 23% decrease in IsoLG-lysyl adducts | [8] |

| MDA Adducts in LDL | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 57% reduction in MDA adduct content in isolated LDL | [8] |

| MDA Adducts in HDL | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 57% reduction in MDA adduct content in isolated HDL | [8] |

Table 2: In Vitro Protective Effects of this compound

| Parameter Measured | Cell Type | Stressor | 2-HOBA Concentration | Result | Citation |

| Apoptosis | Human Aortic Endothelial Cells | 250 µM H2O2 | 500 µM | Marked decrease in the number of apoptotic cells | [12] |

| Apoptosis | Mouse Primary Macrophages | 250 µM H2O2 | 500 µM | Marked decrease in the number of apoptotic cells | [12] |

| Inflammatory Cytokine mRNA (IL-1β, IL-6, TNF-α) | Mouse Primary Macrophages | Oxidized LDL | Not specified | Significant reduction in mRNA levels | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on oxidative stress.

In Vivo Murine Model of Atherosclerosis

-

Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice, which are susceptible to developing atherosclerosis.

-

Diet: Mice are fed a high-fat "Western" diet to induce hypercholesterolemia and accelerate atherosclerotic plaque formation.

-

Treatment: this compound (2-HOBA) is administered in the drinking water at a concentration of 1 g/L. A control group receives plain drinking water, and often an isomer control group (e.g., 4-HOBA) is included to demonstrate specificity.

-

Duration: The treatment period is typically 16 weeks.

-

Endpoint Analysis:

-

Atherosclerotic Lesion Quantification: The aorta is dissected, stained (e.g., with Oil Red O), and the lesion area is quantified using imaging software.

-

Measurement of Dicarbonyl Adducts: Malondialdehyde (MDA) and isolevuglandin (IsoLG) adducts in plasma lipoproteins and aortic tissue are quantified using methods such as ELISA and liquid chromatography-mass spectrometry (LC/MS/MS).

-

Cellular Apoptosis Assay

-

Cell Culture: Human aortic endothelial cells or primary macrophages are cultured under standard conditions.

-

Induction of Oxidative Stress: Cells are treated with an oxidizing agent, such as hydrogen peroxide (H2O2), at a concentration known to induce apoptosis (e.g., 250 µM).

-

Treatment: Cells are co-incubated with the stressor and this compound (e.g., 500 µM) or a vehicle control.

-

Apoptosis Detection: Apoptosis is quantified using Annexin V and propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

Malondialdehyde (MDA) Assay (TBARS Method)

This assay is a common method for measuring lipid peroxidation.

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

-

Procedure:

-

The sample (e.g., plasma, tissue homogenate) is mixed with an acidic solution and a TBA reagent.

-

The mixture is heated (e.g., at 95-100°C) for a specified time (e.g., 60 minutes) to facilitate the reaction.

-

After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.

-

The MDA concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

-

General Protocol for DPPH Radical Scavenging Assay

While specific data for this compound is not widely available for this assay, it is a standard method for evaluating the direct radical scavenging activity of phenolic compounds.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured as a decrease in absorbance.

-

Procedure:

-

A solution of the test compound (e.g., this compound) at various concentrations is prepared in a suitable solvent (e.g., methanol).

-

A fixed volume of a DPPH solution in the same solvent is added to the test compound solutions.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm.

-

The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

-

The general workflow for these antioxidant assays can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hobamine.com [hobamine.com]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation [frontiersin.org]

- 10. Hyperoside alleviated N-acetyl-para-amino-phenol-induced acute hepatic injury via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifestylematrix.com [lifestylematrix.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Preservation of HDL Cholesterol Efflux Function by 2-HOBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport, a process vital for preventing the development of atherosclerosis. However, under conditions of oxidative stress, such as in hypercholesterolemia, HDL can become dysfunctional. A key mechanism of this dysfunction is the modification of its primary protein component, apolipoprotein A-I (apoA-I), by reactive dicarbonyl species. This guide provides an in-depth technical overview of how 2-hydroxybenzylamine (2-HOBA), a novel scavenger of reactive dicarbonyls, preserves the critical function of HDL in mediating cholesterol efflux from macrophages. We will delve into the underlying molecular mechanisms, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the key pathways and workflows.

Introduction: The Challenge of Dysfunctional HDL

The anti-atherogenic properties of HDL are largely attributed to its ability to accept cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, and transport it back to the liver for excretion.[1][2] This process, known as reverse cholesterol transport (RCT), is initiated by the efflux of cholesterol from cells to HDL particles. The ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are key players in this process, facilitating the transfer of cholesterol and phospholipids to lipid-poor apoA-I and mature HDL particles, respectively.[3][4][5]

In pathological states characterized by increased oxidative stress, such as familial hypercholesterolemia (FH), the function of HDL becomes impaired.[6][7] Lipid peroxidation, a hallmark of oxidative stress, generates highly reactive dicarbonyl species, most notably malondialdehyde (MDA) and isolevuglandins (IsoLGs).[8][9] These electrophilic molecules readily form adducts with nucleophilic residues on proteins, leading to structural and functional alterations. ApoA-I is a prime target for modification by MDA and IsoLGs, resulting in dysfunctional HDL that is less efficient at promoting cholesterol efflux.[6][10] This loss of function contributes to the accumulation of cholesterol in macrophages, the formation of foam cells, and the progression of atherosclerosis.[6][11]

Mechanism of Action of 2-HOBA

2-Hydroxybenzylamine (2-HOBA) is a small molecule that acts as a potent scavenger of reactive dicarbonyls.[7][9] Its mechanism of action in preserving HDL function is direct and targeted:

-

Dicarbonyl Scavenging: 2-HOBA rapidly and selectively reacts with reactive dicarbonyls like MDA and IsoLGs, forming stable, inert adducts.[9][12] This prevents these damaging molecules from reacting with and modifying apoA-I and other components of HDL.[6][11]

-

Preservation of ApoA-I Integrity: By preventing the formation of MDA and IsoLG adducts on apoA-I, 2-HOBA maintains the structural and functional integrity of the protein.[6][10] This is crucial for HDL's ability to interact with ABC transporters and accept cholesterol from macrophages.

-

Restoration of Cholesterol Efflux Capacity: Consequently, HDL from subjects treated with 2-HOBA retains its capacity to mediate cholesterol efflux, thereby mitigating the pro-atherogenic consequences of HDL dysfunction.[6][7][10]

The following diagram illustrates the core mechanism of 2-HOBA in preserving HDL function.

Caption: Mechanism of 2-HOBA in preventing HDL dysfunction.

Quantitative Data from Preclinical Studies

Preclinical studies in mouse models of hypercholesterolemia have provided significant quantitative evidence for the efficacy of 2-HOBA in preserving HDL function and mitigating atherosclerosis.

| Parameter Measured | Animal Model | Treatment Group | Control Group | Percentage Change with 2-HOBA | Reference |

| Atherosclerosis | |||||

| Proximal Aortic Atherosclerosis | Ldlr-/- mice | 2-HOBA | Vehicle | ↓ 31% | [9] |

| En Face Aortic Atherosclerosis | Ldlr-/- mice | 2-HOBA | Vehicle | ↓ 60% | [9] |

| HDL Modification and Function | |||||

| MDA Adducts on HDL | Ldlr-/- mice | 2-HOBA | Vehicle | ↓ 57% | [6] |

| HDL Cholesterol Efflux Capacity | Ldlr-/- mice | HDL from 2-HOBA treated | HDL from Vehicle treated | ↑ 2.2-fold | [6] |

| HDL Cholesterol Efflux Capacity | Mouse Model of Hypercholesterolemia | 2-HOBA | - | ↑ 37.5% | [10] |

| HDL-Associated Enzyme Activity | |||||

| Paraoxonase 1 (PON1) Activity | Mouse Model of Hypercholesterolemia | 2-HOBA | - | ↑ 18.5% | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of 2-HOBA on HDL function.

Macrophage Cholesterol Efflux Assay

This assay measures the ability of HDL to accept cholesterol from macrophages.

Objective: To quantify the capacity of HDL isolated from control and 2-HOBA-treated subjects to promote cholesterol efflux from cultured macrophages.

Materials:

-

Macrophage cell line (e.g., J774, RAW 264.7, or bone marrow-derived macrophages)

-

[³H]-cholesterol

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Bovine Serum Albumin (BSA)

-

Apolipoprotein B (apoB)-depleted serum (as a source of HDL) or isolated HDL

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Plate macrophages in 12-well plates and allow them to adhere and proliferate.[13][14]

-

Cholesterol Labeling: Label the cellular cholesterol pools by incubating the macrophages with [³H]-cholesterol in complete medium for 24-48 hours.[13][15]

-

Equilibration: Wash the cells and incubate them in serum-free medium containing a suitable ACAT inhibitor for 18-24 hours to allow for the equilibration of the radiolabeled cholesterol among intracellular pools.[14][15]

-

Efflux: Replace the equilibration medium with serum-free medium containing the HDL fraction (e.g., apoB-depleted serum or isolated HDL from control and 2-HOBA treated groups) at various concentrations. Include a control with serum-free medium alone to measure background efflux. Incubate for 4-6 hours.[13][14]

-

Sample Collection:

-

Collect the medium from each well and centrifuge to pellet any detached cells.

-

Wash the cells in the wells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

-

Quantification:

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Percent cholesterol efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100.

-

The specific efflux is calculated by subtracting the background efflux (efflux in the absence of an acceptor).

-

The following diagram outlines the workflow for the cholesterol efflux assay.

Caption: Workflow of a macrophage cholesterol efflux assay.

Measurement of MDA-HDL Adducts by ELISA

This immunoassay quantifies the level of malondialdehyde (MDA) modifications on HDL particles.

Objective: To determine the extent of MDA adduct formation on HDL isolated from control and 2-HOBA-treated subjects.

Materials:

-

Isolated HDL samples

-

ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody against MDA-protein adducts

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of an ELISA plate with isolated HDL samples diluted in coating buffer and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate and add the primary antibody specific for MDA-protein adducts. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add the substrate solution. Allow the color to develop.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Analysis: The absorbance is proportional to the amount of MDA-HDL adducts in the sample. A standard curve can be generated using known amounts of MDA-modified protein.

Measurement of Myeloperoxidase (MPO) Activity

This assay measures the activity of myeloperoxidase, an enzyme that contributes to the generation of reactive species that can damage HDL.

Objective: To assess the activity of MPO in biological samples.

Materials:

-

Tissue homogenates or plasma samples

-

Assay buffer (e.g., phosphate buffer)

-

Hydrogen peroxide (H₂O₂)

-

Peroxidase substrate (e.g., o-dianisidine dihydrochloride, TMB, or a fluorogenic substrate like ADHP)[16][17][18]

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Prepare tissue homogenates in a buffer containing a detergent to extract MPO.[17][18]

-

Assay Reaction: In a microplate well, combine the sample, assay buffer, and the peroxidase substrate.

-

Initiation: Initiate the reaction by adding H₂O₂.

-

Measurement: Immediately measure the change in absorbance or fluorescence over time in a kinetic mode.

-

Calculation: The rate of change in signal is proportional to the MPO activity in the sample. The activity is typically expressed as units per milligram of protein.

Signaling Pathways and Logical Relationships

The interplay between oxidative stress, HDL modification, and the protective effect of 2-HOBA involves a series of molecular events. The following diagram illustrates the signaling cascade leading to dysfunctional HDL and how 2-HOBA intervenes.

Caption: Signaling pathway of HDL dysfunction and 2-HOBA's intervention.

Conclusion and Future Directions

The evidence strongly indicates that 2-HOBA preserves HDL cholesterol efflux function by scavenging reactive dicarbonyl species that would otherwise lead to the detrimental modification of apoA-I. This mechanism holds significant therapeutic potential for the treatment of atherosclerotic cardiovascular disease, particularly in conditions of high oxidative stress.

Ongoing research, including a Phase 2 clinical trial (NCT04941599), is evaluating the efficacy of 2-HOBA in reducing HDL modification and improving its function in patients with familial hypercholesterolemia.[19][20] The outcomes of these studies will be critical in translating the promising preclinical findings into a novel therapeutic strategy for cardiovascular disease. Future research should also explore the broader effects of 2-HOBA on other aspects of HDL function, such as its anti-inflammatory and antioxidant properties, and its potential in other diseases characterized by increased dicarbonyl stress.

References

- 1. ahajournals.org [ahajournals.org]

- 2. HDL-replacement therapy: mechanism of action, types of agents and potential clinical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Both ABCA1 and ABCG1 Results in Increased Disturbances in Islet Sterol Homeostasis, Inflammation, and Impaired β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Efflux Capacity, Macrophage Reverse Cholesterol Transport, and Cardioprotective HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of HDL, ABCA1 and ABCG1 transporters in cholesterol efflux and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-HOBA Could Prevent Atherosclerosis Where Statins Fail [discoveries.vanderbilthealth.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]

- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [bio-protocol.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. clinicaltrial.be [clinicaltrial.be]

Methodological & Application

Application Notes and Protocols for 2-Hydroxybenzylamine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Hydroxybenzylamine (2-HOBA) in a variety of cell culture experiments. This document outlines the mechanism of action, preparation, and application of 2-HOBA, along with detailed protocols for key experimental assays.

Introduction to 2-Hydroxybenzylamine (2-HOBA)

2-Hydroxybenzylamine, also known as salicylamine, is a naturally occurring compound found in buckwheat.[1] Its primary mechanism of action is as a potent scavenger of reactive carbonyl species, particularly dicarbonyl electrophiles like isolevuglandins (IsoLGs).[2][3] These reactive species are byproducts of lipid peroxidation and are involved in oxidative stress and inflammation, processes implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions.[4][5] By trapping these harmful electrophiles, 2-HOBA protects cells from damage to proteins, lipids, and DNA.[3][4]

Data Presentation: Quantitative Data Summary

The following table summarizes the available quantitative data for 2-Hydroxybenzylamine and related compounds in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Duration (h) | Reference |

| MCF-7 | Breast Adenocarcinoma | 2'-Hydroxychalcone | 37.74 ± 1.42 | 24 | [6] |

| PNAP-6h | 4.8 | 48 | [7] | ||

| A549 | Lung Carcinoma | 2,2′,4′-trihydroxychalcone | 33.46 ± 4.11 | 48 | [1] |

| Compound 10 | 11.67 ± 2.49 (µg/mL) | 24 | [8] | ||

| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10-50 | Not Specified | [1] |

| Vanadium Complex | 79 (µg/mL) | 48 | [9] | ||

| HCT116 | Colon Carcinoma | Compound 2 | 0.34 | Not Specified | [1] |

| PNAP-6 | 15.20 | 48 | [10] | ||

| PC-3 | Prostate Carcinoma | Compound 1 | 10-50 | Not Specified | [1] |

| (−)-gossypol | 4.74 (µg/mL) | 72 | [11] |

Note: The IC50 values for "Compound 1" and "Compound 2" are for regioisomers of an oleoyl hybrid of a natural antioxidant related to 2-HOBA.[1] PNAP-6 and PNAP-6h are 2-phenylnaphthalene derivatives.[7][10] 2'-Hydroxychalcone and 2,2′,4′-trihydroxychalcone are structurally related compounds.[1][6] The Vanadium complex and (−)-gossypol are other compounds tested on these cell lines.[9][11] The IC50 for Compound 10 is provided in µg/mL.[8]

Experimental Protocols

Preparation of 2-Hydroxybenzylamine Stock and Working Solutions

Materials:

-

2-Hydroxybenzylamine (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes and serological pipettes

Protocol for 100 mM DMSO Stock Solution:

-

Weigh out 12.315 mg of 2-Hydroxybenzylamine powder.

-

Dissolve the powder in 1 mL of sterile DMSO to make a 100 mM stock solution.

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions:

-

Thaw an aliquot of the 100 mM 2-HOBA stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of culture medium.

-

Mix the working solution thoroughly before adding it to your cell cultures.

Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same concentration of DMSO as the highest 2-HOBA concentration) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 2-HOBA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

2-HOBA working solutions

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-HOBA (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with 2-HOBA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

2-HOBA working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of 2-HOBA and a vehicle control for the chosen duration.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the cells by flow cytometry within 1 hour.

Cytokine Profiling (ELISA)

This protocol provides a general method for measuring the levels of secreted cytokines in the supernatant of macrophage cultures treated with 2-HOBA using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

24-well cell culture plates

-

2-HOBA working solutions

-

Lipopolysaccharide (LPS) for stimulation (optional)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

Protocol:

-

Seed macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 2-HOBA for 1-2 hours.

-

If desired, stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the culture supernatants and centrifuge to remove any cells or debris.[14]

-

Perform the ELISA for the target cytokines according to the manufacturer's instructions.[13][15]

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of Nrf2 Pathway Activation

This protocol describes how to assess the activation of the Nrf2 signaling pathway in response to 2-HOBA treatment by measuring the nuclear translocation of Nrf2.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

2-HOBA working solutions

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat cells with 2-HOBA as described in previous protocols.

-

Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.[16]

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm the purity of the fractions and for loading control, probe separate blots with anti-Lamin B (nuclear marker) and anti-β-actin (cytoplasmic marker).[12] An increase in the Nrf2 signal in the nuclear fraction indicates pathway activation.

Mandatory Visualizations

Caption: Workflow for 2-HOBA cell culture experiments.

Caption: Nrf2 pathway modulation by 2-HOBA.

Caption: Inflammatory signaling suppression by 2-HOBA.

References

- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. ELISA Protocol [protocols.io]

- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 16. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Inflammation and Cardiovascular Disease with Aminomethylated Phenolic Compounds

Disclaimer: Research specifically investigating the compound 2-(Aminomethyl)phenol in the context of inflammation and cardiovascular disease is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related aminomethylated phenol derivatives and other phenolic compounds that have demonstrated potential in these research areas. These protocols provide a foundational framework for researchers interested in exploring the therapeutic potential of novel phenolic compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key pathological driver of cardiovascular diseases (CVD), including atherosclerosis. Phenolic compounds, a diverse group of phytochemicals, have garnered significant attention for their antioxidant and anti-inflammatory properties, making them promising candidates for cardiovascular therapeutics. Aminomethylation of phenolic compounds is a chemical modification that can enhance their biological activity. This document outlines potential applications and experimental protocols for studying aminomethylated phenolic derivatives in the context of inflammation and CVD.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the anti-inflammatory and cardioprotective effects of novel chemical entities.

Data Presentation: Anti-inflammatory and Antioxidant Activities

The following tables summarize quantitative data from studies on various phenolic derivatives, illustrating their potential efficacy.

Table 1: In Vitro Anti-inflammatory Activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its Aminomethyl Derivatives

| Compound | Aminomethyl Moiety | IC50 (µg/mL) - Protein Denaturation Inhibition |

| Parent Compound | - | > 100 |

| Derivative 2a | Dimethylaminomethyl | 1.83 |

| Derivative 2b | Piperidinomethyl | 3.55 |

| Derivative 2c | Diethylaminomethyl | 1.92 |

| Derivative 2d | Morpholinomethyl | 4.81 |

| Derivative 2e | Pyrrolidinomethyl | 1.95 |

| Diclofenac Sodium | (Standard) | 2.15 |

Data adapted from a study on synthesized 1,5-diarylpyrazole aminomethyl derivatives, which demonstrated that aminomethylation significantly enhanced anti-inflammatory activity.[1][2]

Table 2: In Vitro Antioxidant Activity of a 2-Methoxy Phenol Derivative (T2)

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 27.97 |

| Nitric Oxide (NO) Radical Scavenging | 34.36 |

| Hydroxyl (OH) Radical Scavenging | 34.83 |

| Iron Chelation | 24.32 |

This data highlights the multi-faceted antioxidant potential of a specific 2-methoxy phenol derivative, which is crucial for mitigating oxidative stress in cardiovascular disease.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[3][4][5][6]

Materials:

-

Test compounds (e.g., aminomethylated phenols)

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac Sodium (as a standard)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 1% w/v solution of BSA or egg albumin in PBS.

-

Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent.

-

The reaction mixture will consist of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of the test compound or standard.

-

A control group is prepared by replacing the test compound with the solvent.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[7][8][9][10][11]

Materials:

-

Test compounds

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a standard)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compounds and ascorbic acid in methanol.

-

Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound or standard.

-

A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC50 value.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[12][13][14][15][16]

Materials:

-

Wistar rats

-

Test compounds

-

Carrageenan (1% in saline)

-

Indomethacin (as a standard)

-

Plethysmometer

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups: control, standard (indomethacin), and test compound groups (at various doses).

-

Administer the test compounds or indomethacin orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point: % Inhibition = [(Change in Paw Volume of Control - Change in Paw Volume of Test) / Change in Paw Volume of Control] x 100

Protocol 4: Ex Vivo Vasorelaxant Effect on Isolated Aortic Rings

This protocol assesses the vasodilatory properties of a compound, which is relevant for cardiovascular applications.[17][18][19][20]

Materials:

-

Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Phenylephrine (PE) or Potassium Chloride (KCl) to induce contraction

-

Test compounds

-

Organ bath system with force transducers

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings (2-3 mm).

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

-

Induce a stable contraction with PE (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once a plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation response.

-

The vasorelaxant effect is expressed as a percentage of the contraction induced by PE or KCl.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory and cardioprotective effects of phenolic compounds are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: MAPK Signaling in Cardiovascular Disease.

Experimental Workflow

Caption: Drug Discovery Workflow.

References

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. innpharmacotherapy.com [innpharmacotherapy.com]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]